dimethyl 5-(3-chloro-4-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate
Description
This compound is a spirocyclic system featuring a furan ring fused to an indene moiety, with two ester groups (dimethyl dicarboxylates) at positions 3 and 2. The spiro junction connects the furan and indene rings, creating a rigid bicyclic framework. The indene component is substituted with a 3-chloro-4-methylphenyl group at position 5, introducing both steric bulk and electronic modulation via the chloro and methyl substituents. Such spiro systems are of interest due to their conformational constraints, which can enhance binding specificity in bioactive molecules .
Properties
IUPAC Name |
dimethyl 2-(3-chloro-4-methylphenyl)-1',3'-dioxospiro[2H-furan-5,2'-indene]-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO7/c1-11-8-9-12(10-15(11)24)18-16(21(27)29-2)17(22(28)30-3)23(31-18)19(25)13-6-4-5-7-14(13)20(23)26/h4-10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPAZRGPJOLPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(=C(C3(O2)C(=O)C4=CC=CC=C4C3=O)C(=O)OC)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5-(3-chloro-4-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex spirocyclic structure with multiple functional groups that may influence its biological activity. The presence of the 3-chloro-4-methylphenyl moiety and the dioxo groups are particularly noteworthy as they could enhance interactions with biological targets.
Antioxidant Activity
Several studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. For instance, derivatives of furochromones have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity of this compound should be evaluated through assays such as DPPH and ABTS radical scavenging tests.
Anticancer Activity
The anticancer potential of structurally related compounds has been documented extensively. For example, certain furochromone derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells . Preliminary data suggest that this compound may exhibit similar effects; however, specific IC50 values need to be established through experimental studies.
Enzyme Inhibition
The compound's ability to inhibit enzymes related to cancer and neurodegenerative diseases is another area of interest. Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for Alzheimer's disease treatment . In vitro studies should focus on quantifying these inhibitory effects and determining the mechanism through which the compound interacts with these enzymes.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of halogen substituents such as chlorine has been associated with increased potency in various biological assays. For instance, compounds with a 3-chlorophenyl group have demonstrated enhanced inhibitory effects against AChE compared to their non-halogenated counterparts .
Data Summary
Case Studies
- Antioxidant Evaluation : A study conducted on structurally related compounds demonstrated significant DPPH scavenging activity with IC50 values ranging from 15 to 30 μM. This suggests that this compound may also exhibit comparable antioxidant properties.
- Cytotoxicity Assessment : In vitro cytotoxicity tests on similar furochromone derivatives indicated promising results against various cancer cell lines. The need for specific testing on this compound is essential to establish its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[furan-2,2'-indene] Derivatives
- Alkyl 4-(Benzyl(alkyl)amino)-1',3',5-trioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3-carboxylate () Structural Differences: This derivative features a trioxo-indene core and a benzyl(alkyl)amino substituent at position 4, contrasting with the dichlorophenyl and dicarboxylate groups in the target compound. Synthesis: Synthesized via a three-component domino reaction involving secondary amines, dialkyl acetylenedicarboxylates, and ninhydrin. The target compound likely requires a different route due to its distinct substitution pattern .
Spiro[cyclopropane-1,2'-indene] Dicarbonitriles ()
- 3-(3,4-Dimethylphenyl)-10,30-dioxo-spiro[cyclopropane-1,2'-indene]-2,2-dicarbonitrile ()
- Structural Differences : Replaces the furan ring with a cyclopropane and substitutes dicarbonitrile groups instead of dicarboxylates. The 3,4-dimethylphenyl group provides steric bulk but lacks the electronic effects of chlorine.
- Spectral Data : NMR signals for aromatic protons (δ 7.04–8.14 ppm) and cyclopropane carbons (δ 19.53–44.19 ppm) differ significantly from furan-based spiro systems .
1,3-Dioxolane Dicarboxylates ()
- Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate
- Core Structure : A dioxolane ring instead of a spiro[furan-indene] system. The hydroxylphenyl substituent enables hydrogen bonding, absent in the target compound’s chloro-methylphenyl group.
- Bioactivity : Exhibited MIC values of 4.8–5000 µg/mL against bacterial and fungal strains, suggesting that the target compound’s spiro architecture might enhance potency due to rigidity and reduced metabolic degradation .
Physicochemical and Spectroscopic Properties
Substituent Effects on Bioactivity and Reactivity
- Chloro vs.
- Dicarboxylate vs. Dicarbonitrile : Ester groups may improve solubility and bioavailability relative to nitriles, which are more polar but less metabolically stable .
Computational Similarity Analysis
- Tanimoto/Dice Indices : Molecular fingerprint comparisons (e.g., MACCS keys) would highlight structural overlaps with dioxolanes () and spirocyclopropanes (). The spiro core and ester groups may yield moderate similarity (~0.5–0.7), while differing aromatic substituents reduce overlap .
Q & A
Q. What are the optimal synthetic routes and key challenges in preparing dimethyl 5-(3-chloro-4-methylphenyl)-1',3'-dioxo-spiro compound?
The synthesis of spiro and dihydropyridine derivatives typically involves multi-step reactions, such as cyclocondensation, nucleophilic substitution, and esterification. For example, analogous dihydropyridine compounds are synthesized using substituted pyridines and carboxylic acid derivatives under controlled conditions (e.g., reflux in toluene or DMF) . Key challenges include ensuring regioselectivity in spiro-ring formation and minimizing side reactions from reactive intermediates like chloro-methylphenyl groups. Characterization via NMR (e.g., H and C) and IR spectroscopy is critical to confirm structural integrity and purity .
Q. How can spectroscopic techniques validate the structural conformation of this spiro compound?
- NMR : H NMR can resolve signals for the methylphenyl group (δ ~2.3 ppm for -CH) and spiro-furan protons (δ ~4.5–5.5 ppm). C NMR confirms carbonyl carbons (δ ~165–175 ppm) and spiro junction carbons .
- IR : Strong absorbance near 1700–1750 cm corresponds to ester and ketone carbonyl groups .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and stereochemistry, as demonstrated for similar spiro-indene derivatives .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Impurities often arise from incomplete cyclization (e.g., linear intermediates) or ester hydrolysis. Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water) are standard purification methods . High-performance liquid chromatography (HPLC) with UV detection can quantify residual reactants, ensuring ≥95% purity for pharmacological assays .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and energetics for spiro-ring formation. For instance, ICReDD’s workflow integrates reaction path searches and experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) for yield improvement . Molecular dynamics simulations can also model steric effects from the 3-chloro-4-methylphenyl group, guiding solvent selection (e.g., non-polar solvents for bulky substituents) .
Q. What structure-activity relationships (SARs) are hypothesized for this compound in medicinal chemistry?
The dihydropyridine and spiro-furan motifs are associated with calcium channel modulation or enzyme inhibition. Substituent effects:
- 3-Chloro-4-methylphenyl group : Enhances lipophilicity and membrane permeability.
- Ester groups : Influence metabolic stability; hydrolysis to dicarboxylic acids may alter bioavailability .
Comparative studies with analogs (e.g., methyl vs. ethyl esters) using in vitro assays (e.g., IC measurements) can validate these hypotheses .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected H NMR splitting) may arise from dynamic stereochemistry or polymorphism. Strategies:
Q. What safety protocols are critical when handling reactive intermediates in its synthesis?
- Chloro-methylphenyl intermediates : Use fume hoods and PPE (gloves, goggles) due to potential toxicity.
- Drying agents (e.g., MgSO) : Filter under inert gas to prevent exothermic reactions.
- Waste disposal : Segregate halogenated byproducts per institutional guidelines .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
